![molecular formula C9H10O3 B2794482 2-Hydroxy-4-methoxy-5-methylbenzaldehyde CAS No. 84422-52-6](/img/structure/B2794482.png)
2-Hydroxy-4-methoxy-5-methylbenzaldehyde
Overview
Description
2-Hydroxy-4-methoxybenzaldehyde, also known as 4-Methoxysalicylaldehyde, is an organic compound . It is the main component of root bark essential oil of Periploca sepium Bunge and is a potential tyrosinase inhibitor present in African medicinal plants . Its molecular weight is 152.15 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methoxybenzaldehyde is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C8H8O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-4-methoxybenzaldehyde include a melting point of 71-75°C . The molecular weight is 166.18 .Scientific Research Applications
Synthesis of 4-Hydroxy-2-Methylchalcone 4-Hydroxy-2-methylchalcone is synthesized from 4-hydroxy-2-methylbenzaldehyde, a derivative of 2-hydroxy-4-methoxy-5-methylbenzaldehyde. This synthesis involves the Reimer-Tiemann formylation of meta-cresol and further reactions with acetophenone. The resulting chalcone exhibits significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential applications in combating bacterial infections (Ismiyarto et al., 2018).
Synthesis of Benzaldehyde Derivatives this compound is utilized as a precursor in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of the ABC ring model of ecteinascidins and safracins, showcasing a wide range of potential applications in chemistry and pharmaceuticals (Saito et al., 2000).
Antibacterial and Antifungal Properties 2-Hydroxy-4-methoxybenzaldehyde (HMBA) is recognized for its significant antimicrobial properties. It is derived from dietary sources and exhibits potent antibacterial and antifungal activities. The antiaflatoxigenic potency of HMBA is notably enhanced when it forms Schiff bases with amino sugar, suggesting its potential in food safety and preservation (Harohally et al., 2017).
Catalytic and Chemical Synthesis Applications Various studies have explored the role of this compound in catalytic processes and chemical synthesis. For instance, it is used in the synthesis of thiosemicarbazonato molybdenum(VI) complexes, which exhibit notable DNA binding, cleavage, and antitumor activities, indicating its potential in medicinal chemistry and cancer treatment (Hussein et al., 2015).
Crystal Structure and Chemical Properties The compound's involvement in the synthesis of various organic molecules, such as Schiff base complexes and benzaldehyde derivatives, highlights its versatility and importance in organic chemistry. These synthesized compounds have distinct crystal structures and chemical properties, which are essential for various applications in materials science and molecular engineering (Rivera et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a potential tyrosinase inhibitor . Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of eyes, skin, and hair.
Mode of Action
As a potential tyrosinase inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin .
Biochemical Pathways
The compound is likely involved in the melanin biosynthesis pathway due to its potential inhibitory effect on tyrosinase . By inhibiting tyrosinase, it could reduce the production of melanin, affecting pigmentation.
Result of Action
The molecular and cellular effects of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde’s action would likely be a reduction in melanin production due to the inhibition of tyrosinase . This could result in changes to pigmentation.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-methoxy-5-methylbenzaldehyde has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment found in many organisms. By inhibiting this enzyme, this compound could potentially influence the production of melanin .
Cellular Effects
Given its potential role as a tyrosinase inhibitor, it may influence cellular processes related to pigment production
Molecular Mechanism
The molecular mechanism of this compound is likely related to its potential role as a tyrosinase inhibitor . It may bind to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin
Metabolic Pathways
Given its structural similarity to other benzaldehydes, it may be metabolized by similar enzymatic processes
properties
IUPAC Name |
2-hydroxy-4-methoxy-5-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCMVYESVILGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84422-52-6 | |
Record name | 2-hydroxy-4-methoxy-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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